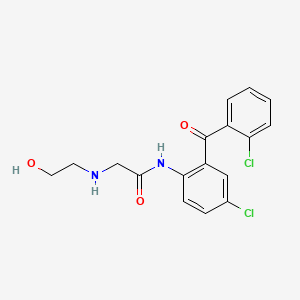

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, hydroxyethylamino, and acetylamino groups attached to a benzophenone core, making it a subject of interest for researchers.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Acylation: The amino group is acylated with beta-hydroxyethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the chloro groups, potentially forming a more simplified benzophenone derivative.

Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Zinc, sodium borohydride.

Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of dechlorinated benzophenone derivatives.

Substitution: Formation of substituted benzophenone derivatives with various functional groups.

科学研究应用

Impurity in Drug Synthesis

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone is primarily recognized as an impurity in the synthesis of Cloxazolam, a benzodiazepine derivative. Benzodiazepines are widely used for their anxiolytic, hypnotic, and muscle relaxant properties. The presence of this compound during the manufacturing process necessitates rigorous quality control to ensure the safety and efficacy of the final pharmaceutical product .

Pharmacological Research

Research has shown that benzodiazepine derivatives exhibit various pharmacological effects. Studies involving this compound focus on its metabolic pathways and interactions within biological systems. Understanding these interactions is critical for developing safer and more effective anxiolytic medications .

Detection and Quantification

The compound is utilized in analytical chemistry for the development of methods aimed at detecting and quantifying benzodiazepine impurities. High-performance liquid chromatography (HPLC) techniques have been established to separate and determine aminohalogenbenzophenones, including this compound, which aids in ensuring compliance with pharmaceutical regulations .

Method Development

Several studies have developed methodologies for the simultaneous determination of diazepam and its metabolites through chromatographic techniques that convert diazepam into benzophenone derivatives, including this compound . These methods are essential for monitoring drug metabolism and ensuring patient safety.

Case Studies

作用机制

The mechanism of action of 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-Chloro-5-aminobenzoic acid: A precursor in the synthesis of the target compound.

2-Chloro-5-nitrobenzoic acid: An intermediate in the synthetic route.

Benzophenone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone is unique due to the presence of both chloro and hydroxyethylaminoacetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

生物活性

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone, with the CAS number 24234-92-2, is a synthetic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H16Cl2N2O3

- Molecular Weight : 367.232 g/mol

- Structure : The compound features a benzophenone core with chlorine and amino functional groups that contribute to its biological activity.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that derivatives of benzophenone compounds exhibit significant antimicrobial properties. Research suggests that this compound may possess similar activities against various bacterial strains, although specific data on this compound is limited .

- Anticancer Effects : Benzophenone derivatives are being investigated for their potential anticancer properties. Preliminary studies suggest that the chlorinated benzophenones can induce apoptosis in cancer cell lines, which may be attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. It has shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and growth inhibition in cancer cells.

- DNA Interaction : Some studies suggest that benzophenones can intercalate into DNA, leading to disruption of replication and transcription processes, which is a common mechanism for anticancer agents.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzophenone derivatives, including compounds structurally similar to this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmacology as antimicrobial agents .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving several human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating moderate cytotoxicity. This study highlights its potential role in cancer treatment strategies .

Data Table

| Property | Value |

|---|---|

| CAS Number | 24234-92-2 |

| Molecular Formula | C17H16Cl2N2O3 |

| Molecular Weight | 367.232 g/mol |

| Antimicrobial Activity | Yes (preliminary evidence) |

| Anticancer Potential | Moderate (IC50 values reported) |

| Cytotoxicity | Varies by cell line |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like dehalogenated byproducts or incomplete acetylation. Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane/ethyl acetate) for purification. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 0.1% formic acid in H2O:MeOH mobile phase) .

- Key Data : The compound’s structural analogs, such as 2-amino-5-chlorobenzophenone (PubChem CID: 18069), share similar reactivity profiles, suggesting susceptibility to hydrolysis at the amide bond under acidic conditions .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1.2, 4.5, 7.4). Use LC-MS to identify degradation products (e.g., cleavage of the beta-hydroxyethylamino group or hydrolysis of the benzophenone core). Compare with impurities like 2-amino-2',5-dichlorobenzophenone (CAS 2958-36-3), a known degradation byproduct in benzodiazepine syntheses .

Advanced Research Questions

Q. How can contradictory biological activity data in analogs of this compound be resolved?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the beta-hydroxyethylamino or chlorophenyl groups. For example, replacing the chloro substituent with fluoro (as in 2-chloro-5-fluorobenzaldehyde derivatives) may alter receptor binding affinity . Validate activity via in vitro assays (e.g., kinase inhibition or GPCR binding) with triplicate measurements to address variability. Cross-reference with published analogs like 5-chloro-2-methoxybenzamide (CAS 3438-16-2), which shows similar steric effects .

Q. What advanced analytical techniques are recommended for identifying trace impurities in this compound?

- Methodological Answer : Use LC-HRMS (Q-TOF) with electrospray ionization to detect impurities at <0.1% levels. Compare fragmentation patterns with reference standards like Imp. A(EP) (CAS 1022-13-5), a structurally related benzophenone impurity . For halogenated byproducts, employ ICP-MS to quantify residual chlorine content .

Q. How can computational methods aid in predicting the metabolic pathways of this compound?

- Methodological Answer : Perform in silico metabolism prediction using software like Schrödinger’s ADMET Predictor. Focus on cytochrome P450-mediated oxidation of the beta-hydroxyethylamino group or glucuronidation of the phenolic hydroxyl (if present in derivatives). Validate predictions with in vitro hepatocyte assays and compare with data from analogs like 4-chloro-4'-methoxybenzophenone (CAS 10547-10-1) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method in USP buffers). Consider solvent polarity effects; for instance, the compound’s logP (~3.2, estimated via ChemDraw) suggests poor aqueous solubility but high solubility in DMSO. Cross-check with analogs like 2-amino-5-chlorobenzonitrile (logP 2.8), which exhibits similar hydrophobicity .

Q. Experimental Design

Q. What experimental controls are critical for in vitro cytotoxicity studies of this compound?

- Methodological Answer : Include a positive control (e.g., doxorubicin for apoptosis induction) and a solvent control (DMSO ≤0.1%). Use impedance-based assays (e.g., xCELLigence) to monitor real-time cytotoxicity in HeLa or HepG2 cells. For reference, analogs like 5-chloro-2-methylaniline (CAS 95-79-4) require strict controls due to light sensitivity .

属性

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVIEBVNDIKTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。